O-Desmethyl Mebeverine Acid

概要

説明

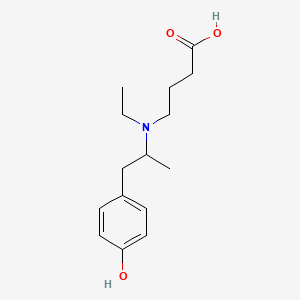

O-デスメチルメベベリン酸は、4-[エチル[2-(4-ヒドロキシフェニル)-1-メチルエチル]アミノ]ブタン酸としても知られており、メベベリンの代謝産物です。メベベリンは、主に消化管のけいれんを緩和するために使用されるミオトロピック抗けいれん薬です。 この化合物は、分子式C15H23NO3と分子量265.35を特徴としています .

準備方法

合成経路と反応条件: O-デスメチルメベベリン酸の合成には、メベベリンの加水分解が含まれます。 メベベリンはエステルであるため、エステラーゼの存在下で急速に加水分解されて、O-デスメチルメベベリン酸を含む主要な代謝産物を生成します . この反応は通常、穏やかな条件下で行われ、加水分解プロセスを促進するために、水溶液と適切なpH調整が使用されます。

工業的生産方法: 工業的な設定では、O-デスメチルメベベリン酸の生産は同様の加水分解経路に従います。このプロセスには、所望の代謝産物の高い収率と純度を確保するために、最適化された条件下でのメベベリンの制御された加水分解が含まれます。 高性能液体クロマトグラフィー(HPLC)と質量分析法(MS)の手法は、化合物の精製と定量化によく使用されます .

化学反応の分析

反応の種類: O-デスメチルメベベリン酸は、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、ヒドロキシル基やアミノ基などの化合物に存在する官能基の影響を受けます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの一般的な酸化剤を使用して、O-デスメチルメベベリン酸を酸化することができます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が還元反応に使用されます。

置換: 求核置換反応は、水酸化ナトリウム(NaOH)や炭酸カリウム(K2CO3)などの試薬を使用して行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化により対応するケトンまたはアルデヒドが生成され、還元によりアルコールまたはアミンが生成される可能性があります .

4. 科学研究への応用

O-デスメチルメベベリン酸は、科学研究においていくつかの用途があります。

科学的研究の応用

Pharmacokinetics and Metabolism

O-Desmethyl Mebeverine Acid is produced through the metabolic pathway of Mebeverine, which undergoes hydrolysis and demethylation. The primary metabolites include Mebeverine Acid and Desmethyl Mebeverine Acid, with this compound being a crucial component in understanding the drug's pharmacokinetic profile.

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (ng/ml) | 291.81 ± 125.92 |

| Tmax (h) | 3.19 ± 1.48 |

| AUC0-t (ng.h/ml) | 2191.85 ± 542.94 |

These parameters indicate that this compound reaches peak plasma concentrations within approximately 3 hours post-administration, demonstrating significant bioavailability and systemic exposure in human subjects .

Therapeutic Implications

This compound's role as a metabolite provides insights into the therapeutic efficacy of Mebeverine in treating conditions such as Irritable Bowel Syndrome (IBS). Studies have shown that Mebeverine exhibits myotropic antispasmodic effects by blocking sodium and calcium channels in smooth muscle cells, thereby alleviating gastrointestinal spasms .

Case Study: Efficacy in IBS Treatment

A systematic review evaluated the efficacy of Mebeverine in IBS management, revealing that while it is well-tolerated, its effectiveness compared to placebo was not statistically significant . However, the presence of metabolites like this compound may contribute to the overall therapeutic effect by enhancing the drug's action on smooth muscle relaxation.

Analytical Methods for Detection

The detection and quantification of this compound in biological samples are essential for pharmacokinetic studies. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) have enabled rapid and sensitive determination of this metabolite in human plasma .

Table 2: Analytical Techniques for this compound

| Technique | Description |

|---|---|

| HPLC-MS/MS | High sensitivity and specificity for metabolite detection in plasma samples. |

| GC-MS | Used for identifying metabolic pathways and confirming metabolite structures. |

Future Research Directions

Further research is warranted to explore the full therapeutic potential of this compound and its metabolites. Investigations into its pharmacodynamics, long-term effects, and interactions with other medications could provide valuable insights into optimizing treatment protocols for gastrointestinal disorders.

作用機序

O-デスメチルメベベリン酸は、消化管の平滑筋細胞と相互作用することによってその効果を発揮します。この化合物は、ミオトロピック抗けいれん薬として作用し、平滑筋を選択的に標的とし、その収縮活動を変化させます。 この作用は、筋細胞の膜にある高速ナトリウムチャネルと低速カルシウムチャネルの遮断に関与すると考えられており、筋肉の収縮を防ぎ、けいれんを緩和します .

類似の化合物:

メベベリン: 抗けいれん薬として使用される親化合物。

メベベリン酸: メベベリンのもう1つの主要な代謝産物。

メベベリンアルコール: メベベリンの加水分解中に生成される代謝産物.

比較: O-デスメチルメベベリン酸は、その特定の構造的改変により、代謝安定性と薬理学的活性が影響を受けるため、独特です。メベベリンが急速に加水分解されるのに対し、O-デスメチルメベベリン酸は、より長い半減期と異なる薬物動態特性を示します。 この独自性は、メベベリンの代謝と治療効果を研究するための貴重な化合物となっています .

類似化合物との比較

Mebeverine: The parent compound, used as an antispasmodic agent.

Mebeverine acid: Another primary metabolite of Mebeverine.

Mebeverine alcohol: A metabolite formed during the hydrolysis of Mebeverine.

Comparison: O-desmethyl Mebeverine acid is unique due to its specific structural modifications, which influence its metabolic stability and pharmacological activity. Unlike Mebeverine, which is rapidly hydrolyzed, this compound exhibits a longer half-life and distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of Mebeverine .

生物活性

O-Desmethyl Mebeverine Acid (ODMA) is a significant metabolite of the drug Mebeverine, which is primarily used as a musculotropic antispasmodic agent for treating abdominal cramps and irritable bowel syndrome (IBS). This article explores the biological activity of ODMA, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₃NO₃

- Molecular Weight : 265.348 g/mol

- CAS Number : 586357-02-0

ODMA retains antispasmodic properties similar to its parent compound, Mebeverine. It primarily functions by inhibiting gastrointestinal motility and reducing spasms in smooth muscle tissue. This action is crucial for alleviating symptoms associated with IBS and other gastrointestinal disorders .

Pharmacokinetics

ODMA's pharmacokinetic profile is enhanced by its deuterium-labeled variants, such as this compound D5. The incorporation of deuterium allows researchers to track the compound's metabolism more accurately using mass spectrometry techniques. This tracking provides insights into absorption, distribution, metabolism, and elimination (ADME) processes, which are vital for understanding its efficacy and safety profile .

In Vitro Studies

Recent studies have evaluated the biological activity of ODMA through various in vitro assays:

- Antispasmodic Activity : ODMA was shown to inhibit contractions in isolated smooth muscle preparations, confirming its role as an antispasmodic agent.

- Cytotoxicity Testing : In experiments involving human malignant leukemic cell lines (LAMA-84, K-562), ODMA exhibited no cytotoxic effects at tested concentrations, indicating a favorable safety profile for therapeutic use .

In Silico Studies

Computational modeling has been employed to predict the interactions of ODMA with various biological targets. Molecular docking studies suggest that ODMA may interact with calcium channels, modulating calcium influx and influencing smooth muscle cell responses .

Comparative Analysis with Related Compounds

The following table summarizes the properties of ODMA compared to its parent compound and other related metabolites:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₅H₂₃NO₃ | Antispasmodic activity; metabolite of Mebeverine |

| Mebeverine | C₁₅H₂₁NO₃ | Parent compound; broader application |

| O-Methyl Mebeverine | C₁₅H₂₁NO₃ | Lacks deuterium labeling |

This comparison highlights the structural similarities and differences that contribute to their respective biological activities.

Clinical Relevance

In clinical settings, ODMA has been noted for its role in managing IBS symptoms. Case studies indicate that patients receiving treatment with Mebeverine often show improved gastrointestinal function, attributed in part to the actions of ODMA .

特性

IUPAC Name |

4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTCBAFIXOMULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661899 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586357-02-0 | |

| Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。